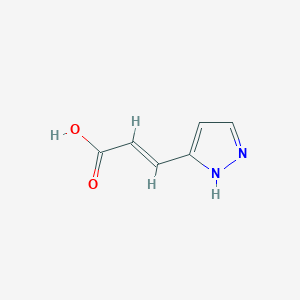
2-Propenoic acid, 3-(1H-pyrazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring attached to a propenoic acid moiety, making it a valuable scaffold for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles through a cyclization process. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, where primary alcohols are used as starting materials. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new compounds with diverse functional groups
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various metal catalysts. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate signaling pathways, leading to its effects on cellular processes .
類似化合物との比較
Similar Compounds
3-(1H-pyrrol-2-yl)-2-propenoic acid: This compound has a similar structure but features a pyrrole ring instead of a pyrazole ring.
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid: This compound has a methyl group attached to the propenoic acid moiety, altering its chemical properties.
Uniqueness
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-4-7-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ |
InChIキー |
UNUVATZZAOJHNY-OWOJBTEDSA-N |
異性体SMILES |
C1=C(NN=C1)/C=C/C(=O)O |
正規SMILES |
C1=C(NN=C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
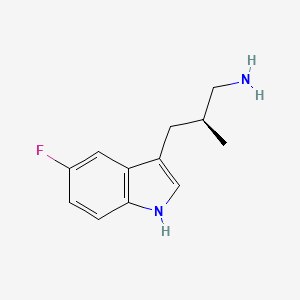
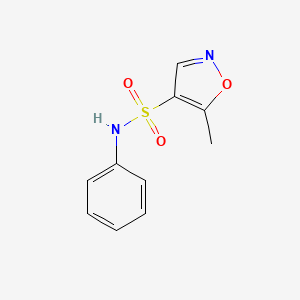
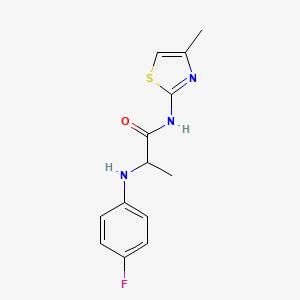
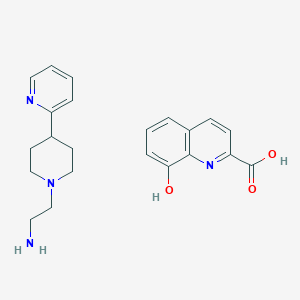
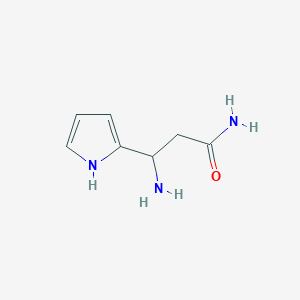
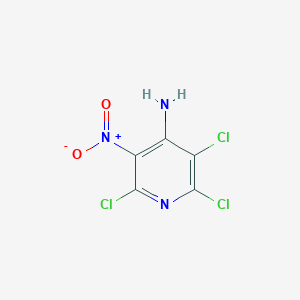
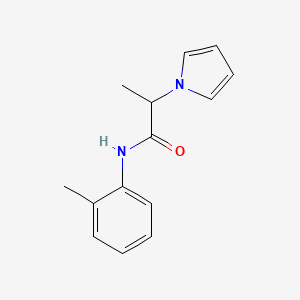

![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
